Asperfuran

Chitin Synthase Antifungal Enzyme Inhibition

Asperfuran provides an unmatched functional signature for antifungal research: a weak chitin synthase inhibitor (IC50=300 µM) that triggers morphological changes at just 20 ng/disc, with complete activity reversal by lecithin. This disconnect, absent in potent inhibitors like nikkomycin Z, makes it essential for probing cell wall integrity, membrane-target interactions, and screening synergistic compounds. Its reproducible IC50 of 25 µg/mL against HeLa S3 and L1210 cells also establishes it as a reliable mid-range cytotoxicity reference standard. Choose Asperfuran to dissect unique phenotype-driven pathways and benchmark novel compound potency.

Molecular Formula C13H14O3
Molecular Weight 218.25 g/mol
Cat. No. B1251189
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAsperfuran
Synonymsasperfuran
Molecular FormulaC13H14O3
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESCC=CC=CC1CC2=C(O1)C(=CC(=C2)O)O
InChIInChI=1S/C13H14O3/c1-2-3-4-5-11-7-9-6-10(14)8-12(15)13(9)16-11/h2-6,8,11,14-15H,7H2,1H3/b3-2+,5-4+/t11-/m0/s1
InChIKeyWTFIFQXTQCYJKU-JWVODRKRSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 2.5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Asperfuran: A Fungal Dihydrobenzofuran for Specialized Antifungal and Cytotoxicity Research


Asperfuran (CAS 129277-10-7) is a dihydrobenzofuran derivative isolated from the fungus *Aspergillus oryzae* [1]. It is characterized by its weak inhibition of fungal chitin synthase and its ability to induce potent morphological changes in susceptible fungi at very low concentrations . It also exhibits moderate, non-selective cytotoxic activity against mammalian cancer cell lines [1].

Procurement Risk: Why Substituting Asperfuran with Other Antifungal Metabolites is Scientifically Invalid


Generic substitution among fungal metabolites is not feasible due to Asperfuran's unique functional signature. It acts as a weak chitin synthase inhibitor (IC50 = 300 µM) yet is a potent inducer of morphological changes (active at 20 ng/disc) [1], a functional disconnect not observed with potent chitin synthase inhibitors like nikkomycin Z or polyoxin D. Furthermore, its activity is uniquely and completely reversed by lecithin [1], a property absent in other classes of antifungal agents, making it a specific tool compound for membrane-target interaction studies.

Quantitative Differentiation of Asperfuran Against Key Scientific Comparators


Chitin Synthase Inhibition: Asperfuran is a Weak Inhibitor Compared to Nikkomycin Z and Polyoxin D

Asperfuran is a weak inhibitor of chitin synthase, with an IC50 of 300 µM . This contrasts sharply with potent chitin synthase inhibitors like nikkomycin Z, which inhibits *Candida albicans* Chs2 with an IC50 of 0.8 µM [1], and polyoxin D, which inhibits Chs1p with an IC50 of 88.6 µM [2]. Asperfuran is 375-fold less potent than nikkomycin Z and 3.4-fold less potent than polyoxin D. This weak enzymatic inhibition, combined with its potent morphological effects, suggests a unique mode of action that is not based on high-affinity enzyme blockade.

Chitin Synthase Antifungal Enzyme Inhibition

Induction of Morphological Changes: Asperfuran is Significantly More Potent than Polyoxin D

Asperfuran induces profound morphological changes in *Mucor miehei* at a concentration of 20 ng per disc [1]. Converting this to an approximate solution concentration (assuming a standard 20 µL disc volume) yields an effective concentration of ~1 µg/mL. In contrast, the chitin synthase inhibitor polyoxin D requires millimolar concentrations (~500 µg/mL) to cause marked morphological alterations in susceptible fungi [2]. Asperfuran is therefore approximately 500-fold more potent than polyoxin D in causing morphological disruption, despite being a far weaker inhibitor of the chitin synthase enzyme.

Fungal Morphology Cell Wall Antifungal Mechanism

Cytotoxicity Profile: Asperfuran Shows Comparable Potency to Kojic Acid in Cancer Cell Lines

Asperfuran exhibits moderate, non-selective cytotoxicity against HeLa S3 and L1210 cancer cells with an IC50 of 25 µg/mL [1]. This potency is comparable to that of kojic acid, another *Aspergillus* metabolite, which has a reported IC50 of 19.43 µg/mL against HeLa cells [2]. This places Asperfuran in a class of fungal metabolites with mild cytotoxic activity, differentiating it from highly potent cytotoxins (e.g., aplyronine C, IC50 = 2.9 nM [3]) and providing a distinct tool for studying moderate cellular stress responses or as a scaffold for medicinal chemistry optimization.

Cytotoxicity Anticancer HeLa S3

Unique Lecithin-Dependent Reversibility of Antifungal Activity

A key differentiating feature of Asperfuran is that its chitin synthase inhibitory activity is completely abolished by the addition of egg lecithin [1]. This is a unique property not reported for other chitin synthase inhibitors such as nikkomycin Z or polyoxin D, whose activity is not known to be reversed by phospholipids. This finding suggests that Asperfuran's mechanism may involve a specific interaction with fungal membrane components, potentially serving as a unique pharmacological probe for studying the interplay between membrane lipid composition and cell wall synthesis.

Mechanism of Action Lecithin Antifungal

Evidence-Based Application Scenarios for Asperfuran in Research and Development


Tool Compound for Studying Non-Enzymatic Cell Wall Perturbation

Based on its potent induction of morphological changes (20 ng/disc) despite weak chitin synthase inhibition (IC50 300 µM), Asperfuran is an ideal tool for investigating cell wall integrity pathways. Researchers can use it to dissect the link between subtle chitin synthesis modulation and gross morphological defects, which is a distinct phenotype compared to strong enzyme inhibitors like nikkomycin Z [1]. This makes it valuable for screening for synergistic compounds or genetic suppressors that rescue this specific phenotype.

Reference Standard for Moderate Cytotoxicity Assays

With a well-defined and reproducible IC50 of 25 µg/mL against HeLa S3 and L1210 cells [1], Asperfuran serves as a reliable reference standard or positive control in cytotoxicity assays. Its moderate activity is useful for benchmarking the potency of novel compounds, providing a consistent internal control that is neither too toxic nor too benign, thereby establishing a mid-range activity window for comparative analysis.

Probe for Membrane-Phospholipid Interaction Studies

The complete and specific reversal of Asperfuran's antifungal activity by egg lecithin is a unique experimental feature [1]. This property makes Asperfuran a valuable probe for investigating how membrane lipid composition (specifically phosphatidylcholine content) can modulate the activity of antifungal compounds. It can be used in controlled studies to validate membrane-targeting hypotheses or to screen for other compounds whose activity is similarly modulated by phospholipids.

Scaffold for Medicinal Chemistry Optimization

Asperfuran's dual antifungal and anticancer activities, combined with its unique structure-activity relationship (SAR) where the Z-isomer is 3-fold more active against 5-lipoxygenase [1], make it an attractive starting scaffold. Its moderate potency and unique lecithin sensitivity provide clear vectors for chemical optimization to improve target affinity, bypass lecithin reversal, or enhance selectivity for either antifungal or anticancer applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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